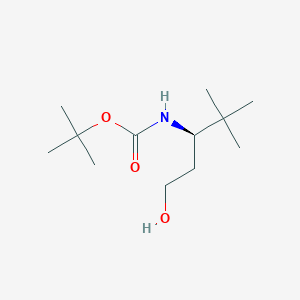

tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

Description

tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate |

InChI |

InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m1/s1 |

InChI Key |

GWNITSXTIFUCSM-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CCO)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)C(CCO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common bases used include triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl cation .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Organolithium, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines during multi-step organic synthesis. This allows for selective reactions to occur at other functional groups without affecting the protected amine .

Biology

In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the study of neurological processes .

Medicine

In medicine, carbamates are explored for their potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry

Industrially, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in large-scale chemical production .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack. Upon exposure to strong acids, the tert-butyl group is protonated and eliminated, leading to the formation of a carbocation that can undergo further reactions .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

Benzyl carbamate: Another protecting group for amines, but less stable under acidic conditions.

Phenyl carbamate: Used in similar applications but has different steric and electronic properties.

Uniqueness

tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is unique due to its combination of steric hindrance and stability, making it particularly useful in complex organic syntheses. Its ability to be cleaved under mild acidic conditions without affecting other functional groups is a significant advantage over other carbamates .

Biological Activity

tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The carbamate functional group allows for nucleophilic substitution reactions, which are critical in biological systems.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by forming stable complexes that prevent substrate binding.

- Receptor Modulation: It can also influence receptor activity, potentially affecting signaling pathways related to various physiological processes.

Biological Activity Overview

The following table summarizes the observed biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, possibly through enzyme inhibition. |

| Anti-inflammatory | May reduce inflammation markers in vitro, suggesting potential therapeutic applications. |

| Cytotoxicity | Demonstrated selective cytotoxic effects on cancer cell lines in preliminary studies. |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

-

Antimicrobial Activity:

- A study evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations above 100 µg/mL.

- The mechanism was linked to the disruption of bacterial cell wall synthesis.

-

Anti-inflammatory Effects:

- In vitro experiments indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound in lipopolysaccharide-stimulated macrophages.

- These findings suggest a possible application in treating inflammatory diseases.

-

Cytotoxicity in Cancer Research:

- In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 50 to 150 µM, indicating selective cytotoxicity.

- Further investigation revealed that the compound induced apoptosis through the mitochondrial pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.